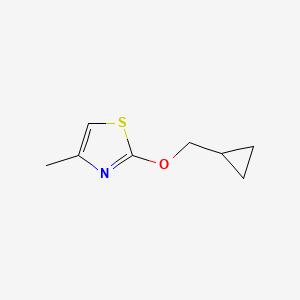

2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole is a compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The specific structure of this compound suggests that it may have interesting chemical properties and potential biological activities, as indicated by the research on related thiazole derivatives.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various starting materials. For instance, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a related compound, was achieved through chemical transformations starting from 2-amino-4-(chloromethyl)thiazole . Another example is the synthesis of 4-methylthio-5-acylthiazoles, which was reported to proceed via cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of a base . These methods highlight the versatility of thiazole chemistry and the potential approaches that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex and may exhibit interesting features such as tautomerism. For example, the structure of N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized by X-ray diffraction, IR-NMR spectroscopy, and quantum chemical computational methods . Such detailed structural analysis is crucial for understanding the properties and reactivity of thiazole compounds.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, which can be utilized to synthesize a wide range of biologically active molecules. The multicomponent reactions (MCRs) methodology is one such approach that has been used to synthesize 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, demonstrating the efficiency of MCRs in thiazole chemistry . This suggests that similar methodologies could be applied to synthesize and modify the structure of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the presence of substituents such as methoxy groups and cyclopropyl rings can affect the compound's solubility, stability, and reactivity. The antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showed significant activity, indicating the potential of thiazole derivatives as antimicrobial agents . Additionally, the enantioselectivity observed in (methoxyalkyl)thiazoles as 5-lipoxygenase inhibitors highlights the importance of stereochemistry in the biological activity of thiazole compounds .

Scientific Research Applications

Novel Synthesis Techniques

Researchers have developed methods for synthesizing thiazole derivatives, including "2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole", that contribute significantly to heterocyclic chemistry. These methods enable the production of compounds with potential applications in pharmaceuticals and materials science. For example, Katner and Brown (1990) described a novel preparation of thiazolo[5,4-c]pyridines, showcasing the versatility of thiazole derivatives in synthesizing complex heterocycles (Katner & Brown, 1990).

Antimicrobial and Biological Activities

Several studies have investigated the antimicrobial and biological activities of thiazole derivatives. Cukurovalı et al. (2002) studied the antimicrobial activity of novel Schiff base ligands containing thiazole rings, finding some compounds active against various microorganisms. This highlights the potential of thiazole derivatives in developing new antimicrobial agents (Cukurovalı et al., 2002).

Pharmacological Evaluation

The pharmacological properties of thiazole derivatives have been evaluated, with some compounds showing promising anti-inflammatory, analgesic, and antimicrobial activities. Kumar and Panwar (2015) synthesized bis-heterocyclic derivatives of cyclopropane with thiadiazole moieties, demonstrating varied biological activities and highlighting the therapeutic potential of these compounds (Kumar & Panwar, 2015).

Antioxidant Studies

Research on lignan conjugates via cyclopropanation has shown that certain thiazole-containing compounds exhibit significant antioxidant properties, indicating their potential use in addressing oxidative stress-related conditions (Raghavendra et al., 2016).

properties

IUPAC Name |

2-(cyclopropylmethoxy)-4-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-6-5-11-8(9-6)10-4-7-2-3-7/h5,7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLRFCPGPLJVIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)OCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2517918.png)

![1-butyl-5-(4-ethylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2517919.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2517926.png)